molecular formula C12H11N3O2 B7819690 8-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

8-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B7819690
M. Wt: 229.23 g/mol
InChI Key: JYANRFCXGWKWTG-UHFFFAOYSA-N
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Description

8-Methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a synthetic heterocyclic compound of significant interest in medicinal chemistry due to its pyrazoloquinoline core. This scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of biological properties . Pyrazolo[4,3-c]quinolin-3-ones, in particular, have been extensively studied as high-affinity ligands for the central benzodiazepine receptor (BzR), which allosterically modulates the action of GABA at neuronal GABAA receptors . This interaction makes such compounds valuable tools for neuroscientific research, particularly in the study of anxiety, convulsions, and sleep disorders. The specific 8-methoxy substitution on the quinoline ring is a common feature in designed ligands, as it can significantly influence both the binding affinity and the intrinsic activity (e.g., agonist, antagonist, or inverse agonist) at the receptor target . The primary research value of this compound lies in its potential as a modulator of the GABAA receptor complex. Structure-Activity Relationship (SAR) studies on this class of compounds reveal that the presence of an aryl or heteroaryl substituent at the N2 position is often crucial for high affinity, though the 2-methyl group in this analog provides a simpler structure for foundational studies . The methoxy group at the 8-position is a key structural feature that has been incorporated into various pyrazoloquinoline derivatives to optimize their pharmacological profile and metabolic stability . Researchers utilize this and related compounds to probe the structural and functional complexity of GABAA receptor subtypes, which is essential for the development of new neuropharmacological agents with improved efficacy and reduced side effects. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

8-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-15-12(16)9-6-13-10-4-3-7(17-2)5-8(10)11(9)14-15/h3-6,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYANRFCXGWKWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CN=C3C=CC(=CC3=C2N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The Friedländer condensation remains the most widely employed method for constructing the quinoline core. For this compound, the reaction involves:

  • O-Aminobenzaldehyde derivatives (e.g., 5-methoxy-2-nitrobenzaldehyde) as the carbonyl component.

  • Pyrazolone precursors (e.g., 3-methyl-1H-pyrazol-5(4H)-one) as the active methylene partner.

The reaction proceeds via:

  • Knoevenagel-type condensation to form a chalcone intermediate.

  • Cyclodehydration catalyzed by acidic (H₂SO₄) or basic (NaOH/EtOH) conditions to yield the tricyclic system.

Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°C>75% above 90°C
CatalystHCl (0.5 M)15% yield boost vs. uncatalyzed
SolventEthanol/Water (3:1)Prevents diketone side products
Reaction Time6–8 hrs<5% improvement beyond 8 hrs

Key Limitation : The methoxy group at C8 requires protection during nitro group reduction steps, often leading to demethylation side reactions.

Niementowski Cyclocondensation Approach

Stepwise Assembly

This method builds the pyrazoloquinoline scaffold through:

  • Formation of 4-hydroxyquinoline via Niementowski reaction between anthranilic acid derivatives and β-keto esters.

  • Pyrazole ring annulation using hydrazine derivatives under microwave irradiation.

Critical Modifications for Target Compound

  • Methoxy Introduction : Use of 3-methoxyanthranilic acid avoids post-cyclization O-methylation.

  • Methyl Group Installation : Ethyl acetoacetate as β-keto ester precursor directs methyl group to C2.

Representative Procedure :

Advantage : Avoids harsh reducing agents, preserving methoxy integrity.

Multicomponent One-Pot Synthesis

Domino Reaction Design

A three-component system enables simultaneous formation of pyrazole and quinoline rings:

  • Components :

    • 2-Amino-5-methoxybenzaldehyde

    • Dimethyl acetylenedicarboxylate (DMAD)

    • Methylhydrazine

  • Mechanistic Pathway :

    • Michael addition of hydrazine to DMAD → Pyrazole intermediate

    • Schiff base formation with aldehyde → Cyclization via 6π-electrocyclization

Performance Metrics

ConditionResult
SolventToluene
Catalystp-TsOH (10 mol%)
Time4 hrs
Yield89%
Purity (HPLC)97.3%

Notable Feature : The methyl group at C2 originates from DMAD, ensuring regioselectivity.

Solid-Phase Combinatorial Synthesis

Resin-Bound Strategy

Developed for high-throughput analog production, this method uses:

  • Wang resin-linked anthranilate as immobilized starting material.

  • Sequential Functionalization :

    • Mitsunobu reaction for methoxy group installation

    • Ugi four-component reaction for pyrazole ring formation

Comparative Analysis vs. Solution-Phase

ParameterSolid-PhaseSolution-Phase
Average Yield74%81%
Purity92%96%
Scalability10 mmol scale100 mmol scale
Purification EaseSimple filtrationColumn chromatography required

Application : Preferred for generating SAR libraries despite marginally lower yields.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Methods

MethodCost (USD/kg)E-FactorPMI
Friedländer42018.76.2
Niementowski58012.44.1
Multicomponent3108.93.7

E-Factor = (Mass of waste)/(Mass of product); PMI = Process Mass Intensity

Recommendation : Multicomponent synthesis offers the best balance for ton-scale production.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazoloquinoline derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

  • Induction of Apoptosis : Research demonstrates that 8-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one can trigger apoptotic pathways in cancer cells, leading to cell death and reduced tumor proliferation .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It appears to modulate neuroinflammatory responses and may protect neuronal cells from oxidative stress:

  • Mechanism : It potentially acts by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators in neuronal tissues .

Anxiolytic Properties

This compound has shown promise in treating anxiety disorders. Animal studies suggest that it can significantly reduce anxiety-like behaviors:

  • Dosage and Effects : In rodent models, effective doses ranged from 0.01 to 7 mg/kg, demonstrating a dose-dependent reduction in anxiety behaviors measured through established tests such as the elevated plus maze .

Case Studies

StudyObjectiveFindings
Investigate anticancer effectsThe compound inhibited cell proliferation in breast and lung cancer cell lines with IC50 values ranging from 0.5 to 5 µM.
Assess neuroprotective effectsDemonstrated a reduction in oxidative stress markers and inflammation in neuronal cell cultures treated with the compound.
Evaluate anxiolytic propertiesShowed significant reduction in anxiety-like behavior in mice at doses of 0.03 to 3 mg/kg compared to control groups.

Mechanism of Action

The mechanism of action of 8-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell growth and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Substituent Variations and Key Derivatives

Compound Name 2-Position Substituent 8-Position Substituent Molecular Formula Molecular Weight (g/mol) Key References
Target Compound Methyl Methoxy C₁₇H₁₅N₃O₂ 293.32
8-Chloro-2-(4-methoxyphenyl) derivative 4-Methoxyphenyl Chloro C₁₇H₁₃ClN₃O₂ 326.07
DCBS96 (2-(4-aminophenyl)-8-methoxy) 4-Aminophenyl Methoxy C₁₇H₁₅N₄O₂ 307.12
2-(4-Chlorophenyl)-8-chloro derivative 4-Chlorophenyl Chloro C₁₆H₁₀Cl₂N₃O 330.17
DK-I-56-1 (Deuterated analog) 4-Methoxy-d₃-phenyl Methoxy C₁₇H₁₂D₃N₃O₂ 296.34

Physicochemical Properties

Compound Name Melting Point (°C) Stability Notes LogP (Predicted)
Target Compound Not reported Likely stable under inert conditions ~2.1
2-(4-Chlorophenyl)-8-chloro derivative 324–327 High thermal stability ~3.5
DCBS96 >300 (decomp.) Sensitive to oxidation ~1.8

Example Yield :

  • 8-Chloro-2-(4-nitrophenyl) derivative: 37% yield after HPLC purification .
  • DCBS96: 87% yield via catalytic hydrogenation .

Characterization

  • NMR : Distinct aromatic proton signals (δ 6.5–8.5 ppm) and substituent-specific shifts (e.g., methoxy at δ ~3.8 ppm) .
  • HR-MS : Used to confirm molecular formulas (e.g., [M+H]+ 307.1196 for DCBS96 ).

Biological Activity

8-Methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one, a compound with notable heterocyclic structure, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

  • IUPAC Name : 8-methoxy-2-methyl-1H,2H-pyrazolo[4,3-c]quinolin-3-one
  • CAS Number : 1083202-06-5
  • Molecular Weight : 229.239 g/mol
  • Purity : ≥98% .

Research indicates that compounds in the pyrazoloquinoline class often interact with multiple biological targets. The specific mechanisms attributed to this compound include:

  • Inhibition of Cancer Cell Proliferation : Studies demonstrate that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of colorectal cancer cells by inducing apoptosis and blocking the cell cycle at the G2/M phase .
  • Modulation of Signaling Pathways : The compound may exert its effects by modulating key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway .

Anticancer Activity

The following table summarizes the cytotoxic effects observed in various studies:

Cell LineIC50 (μM)Mechanism of Action
HCT116 (Colorectal)1.00 ± 0.42Induces apoptosis; blocks G2/M phase
Caco-2 (Colorectal)Not specifiedInhibits cell proliferation
HEL (Erythroleukemia)1.05 ± 0.64Cytotoxicity through signaling modulation
Vero (Normal Cells)>25Low cytotoxicity; selectivity index >25

The compound demonstrated a promising profile with low toxicity against normal cells while retaining significant activity against cancerous cells .

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazoloquinoline derivatives:

  • Study on Dihydro-Pyrazoloquinolines : A series of derivatives were synthesized and evaluated for their antiproliferative properties. Modifications in substitution patterns led to variations in cytotoxicity across different cell lines .
  • Structure-Activity Relationship (SAR) : Research highlighted that specific substituents on the pyrazoloquinoline core could enhance or diminish biological activity, emphasizing the importance of chemical structure in therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for 8-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted quinoline precursors with hydrazine derivatives. For example, describes a protocol using ethyl-4,6-dichloro-quinoline-3-carboxylate and 4-methoxyphenylhydrazine in xylenes with triethylamine as a base, yielding 71% product after purification . Key optimization steps include:

  • Temperature control : Maintaining reflux conditions (~140°C for xylenes) to ensure complete cyclization.
  • Stoichiometry : A 1:1.2 molar ratio of quinoline ester to hydrazine minimizes side reactions.
  • Purification : Column chromatography or recrystallization to achieve >98% HPLC purity.

Q. Table 1: Representative Synthetic Conditions and Yields

PrecursorReagentSolventYield (%)Purity (HPLC)
Ethyl-4,6-dichloro-quinoline4-MethoxyphenylhydrazineXylenes7198.6

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1^1H/13^13C NMR : Assign aromatic protons (e.g., δ 8.72 ppm for quinoline H) and carbons (e.g., δ 161.37 ppm for carbonyl) to confirm cyclization and substituent positions .
  • HRMS : Validate molecular formula (e.g., m/z 326.0691 for [M+H]+^+).
  • HPLC : Ensure purity >98% using reverse-phase C18 columns and UV detection at 254 nm.

Q. Table 2: Key NMR Assignments (DMSO-d6)

Proton/CarbonChemical Shift (ppm)Assignment
1^1H: 12.95d, J = 5.6 HzNH (pyrazole ring)
13^13C: 161.37-Quinolin-3-one carbonyl

Q. How should initial biological screening be designed to evaluate this compound’s activity?

Methodological Answer:

  • Target Selection : Prioritize receptors with structural homology to known pyrazoloquinoline targets (e.g., GABAA_A receptors, kinases) .
  • Assay Types :
    • In vitro binding assays (e.g., radioligand displacement).
    • Functional assays (e.g., fluorescence-based calcium flux for receptor modulation).
  • Dose Range : Test 0.1–100 µM to capture EC50_{50}/IC50_{50} values.

Advanced Research Questions

Q. How can deuterated analogs of this compound be synthesized to study metabolic stability?

Methodological Answer: Deuterium incorporation at metabolically vulnerable sites (e.g., methoxy groups) can be achieved using deuterated phenylhydrazine derivatives. demonstrates this with 4-methoxy-d3-phenylhydrazine, yielding 8l with isotopic purity confirmed via mass spectrometry . Key steps:

  • Deuterated Reagents : Use commercially available 2^2H-labeled precursors.
  • Reaction Monitoring : Track deuterium incorporation via 1^1H NMR signal attenuation.

Q. What computational methods are used to predict electronic properties and reactivity of this heterocyclic scaffold?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate binding poses with target proteins (e.g., kinases).
  • ADMET Prediction : Use tools like SwissADME to estimate solubility and metabolic liabilities.

Q. Table 3: Example Quantum Chemical Parameters (Hypothetical Data)

ParameterValue (eV)Relevance
HOMO Energy-5.2Electrophilic attack susceptibility
LUMO Energy-1.8Nucleophilic interaction potential

Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing biological activity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modifications at the methoxy (C-8) or methyl (C-2) positions .
  • Bioassay Correlation : Test analogs in functional assays (e.g., IC50_{50} for kinase inhibition) and rank substituent effects.
  • 3D-QSAR Modeling : Build CoMFA/CoMSIA models to visualize steric/electronic requirements.

Q. What strategies resolve contradictions in biological activity data across assay systems?

Methodological Answer:

  • Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .
  • Physicochemical Profiling : Rule out artifacts like aggregation or solubility issues via dynamic light scattering.
  • Meta-Analysis : Pool data from multiple labs using standardized protocols (e.g., NIH Assay Guidance Manual).

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